molecular formula C14H14FN B7937556 4-(3-Ethylphenyl)-3-fluoroaniline

4-(3-Ethylphenyl)-3-fluoroaniline

Cat. No.: B7937556
M. Wt: 215.27 g/mol
InChI Key: RBEABWZJFIJPIJ-UHFFFAOYSA-N
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Description

4-(3-Ethylphenyl)-3-fluoroaniline: is an organic compound characterized by a phenyl ring substituted with an ethyl group at the 3-position and a fluoro group at the 3-position of the aniline moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-ethylphenol and 3-fluoroaniline as starting materials.

  • Reaction Conditions:

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reactants are mixed in a controlled environment to ensure consistent product quality.

  • Purification: The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the aniline group to a nitro group, resulting in 4-(3-ethylphenyl)-3-fluoronitrobenzene.

  • Reduction: Reduction reactions can reduce the nitro group back to the aniline group.

  • Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include iron and hydrochloric acid (Fe/HCl) or hydrogen gas (H2) with a palladium catalyst.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, such as 4-(3-ethylphenyl)-3-fluoronitrobenzene.

  • Reduction Products: Reduced aniline derivatives.

  • Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology: It serves as a building block in the design of bioactive molecules for drug discovery. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context in which it is used, but it generally involves binding to enzymes or receptors, leading to a cascade of biological responses.

Comparison with Similar Compounds

  • 3-Fluoroaniline: Similar structure but lacks the ethyl group on the phenyl ring.

  • 4-Ethylphenol: Similar structure but lacks the fluoro group and the aniline moiety.

Uniqueness: The presence of both the ethyl and fluoro groups on the phenyl ring makes 4-(3-ethylphenyl)-3-fluoroaniline unique, influencing its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

4-(3-ethylphenyl)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN/c1-2-10-4-3-5-11(8-10)13-7-6-12(16)9-14(13)15/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBEABWZJFIJPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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